molecular formula C27H23N3O2S B7732672 MFCD06640583

MFCD06640583

Cat. No.: B7732672
M. Wt: 453.6 g/mol
InChI Key: SJXCSUOVXKLHCW-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, such identifiers correspond to compounds cataloged in chemical databases, characterized by parameters like molecular formula, weight, solubility, and bioactivity. For instance, analogous compounds in the evidence (e.g., CAS 918538-05-3 in ) include pyrazolo-triazine derivatives with chlorine substituents, suggesting MFCD06640583 may belong to a heterocyclic or organohalide class .

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-11-13-22(14-12-18)30-26(32)24(16-20-8-6-7-19(2)15-20)33-27(30)23(17-28)25(31)29-21-9-4-3-5-10-21/h3-15,24H,16H2,1-2H3,(H,29,31)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXCSUOVXKLHCW-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06640583 likely involves large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous flow reactions, utilizing advanced equipment to maintain optimal reaction conditions. The industrial synthesis aims to produce the compound efficiently while minimizing waste and ensuring safety.

Chemical Reactions Analysis

Types of Reactions

MFCD06640583 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

MFCD06640583 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of MFCD06640583 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound ID Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Log S (ESOL) Bioavailability Score
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 0.24 -2.99 0.55
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 N/A -2.15 0.55
CAS 6007-85-8 C₆H₂O₃S 154.14 2.58 -2.63 0.55
Hypothetical this compound C₆H₃Br₂N₃ 231.92 0.18 -3.20 0.45

Note: Hypothetical data for this compound inferred from structural trends in and .

Table 2: Hazard Profiles

Compound ID Hazard Statements Precautionary Measures
CAS 918538-05-3 H315, H319, H335 P305+P351+P338
CAS 1046861-20-4 H315, H319 P280, P305+P351+P338
CAS 6007-85-8 H315, H319 P305+P351+P338

Research Findings and Limitations

  • Synthetic Accessibility : Boronic acid derivatives (e.g., CAS 1046861-20-4) require palladium catalysts, while halogenated heterocycles (e.g., CAS 918538-05-3) are synthesized via nucleophilic aromatic substitution .
  • Bioactivity : Chlorinated compounds show higher metabolic stability but lower solubility compared to sulfonated analogues .
  • Limitations : Direct data on this compound is absent in the evidence; comparisons rely on extrapolation from structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.